molecular formula C8H15N3 B11732258 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine

1,3-dimethyl-N-propyl-1H-pyrazol-4-amine

Cat. No.: B11732258
M. Wt: 153.22 g/mol
InChI Key: INOOWITZSCCXIJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-propyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with two methyl groups at positions 1 and 3, a propyl group at the nitrogen atom, and an amine group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-N-propyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with propylamine under reflux conditions can yield the desired compound.

Another method involves the use of hydrazine monohydrochloride and 1,3-diketones in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, and the intermediate pyrazoline is oxidized to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic methods, such as those involving palladium or copper catalysts, can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amine group at position 4 can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

1,3-dimethyl-N-propyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazol-4-amine: Lacks the propyl group at the nitrogen atom.

    1-propyl-1H-pyrazol-4-amine: Lacks the methyl groups at positions 1 and 3.

    3,5-dimethyl-1H-pyrazol-4-amine: Substituted with methyl groups at positions 3 and 5 instead of 1 and 3.

Uniqueness

1,3-dimethyl-N-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1,3-dimethyl-N-propylpyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-4-5-9-8-6-11(3)10-7(8)2/h6,9H,4-5H2,1-3H3

InChI Key

INOOWITZSCCXIJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1C)C

Origin of Product

United States

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